molecular formula C8H10BrCl2NO B13486432 (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride

(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride

Cat. No.: B13486432
M. Wt: 286.98 g/mol
InChI Key: LLUYNNOFJULKMY-DDWIOCJRSA-N
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Description

(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride is a chiral aryl ethanolamine derivative of high interest in pharmaceutical research and development. This compound, with the CAS number 2378489-93-9 and molecular formula C 8 H 10 BrCl 2 NO , serves as a versatile and crucial building block in organic synthesis. Its molecular weight is 286.98 g/mol . The specific stereochemistry of the (1S)-enantiomer makes it particularly valuable for creating stereochemically pure compounds, which is essential for probing biological pathways and developing novel active pharmaceutical ingredients (APIs) . The presence of both bromo and chloro substituents on the phenyl ring, along with the amino and alcohol functional groups, makes this molecule a versatile intermediate for further chemical modifications, such as Suzuki couplings or nucleophilic substitutions . Researchers utilize this compound in the synthesis of more complex molecules for screening against various biological targets. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Please refer to the Safety Data Sheet (SDS) before handling. This compound may cause harmful effects if swallowed, cause skin irritation, serious eye irritation, or may cause respiratory irritation . When handling, wear protective gloves, protective clothing, and eye/face protection. Use only in a well-ventilated area and do not breathe its dust . In case of contact with eyes, rinse cautiously with water for several minutes . For storage, it is recommended to keep the product in an inert atmosphere at room temperature .

Properties

Molecular Formula

C8H10BrCl2NO

Molecular Weight

286.98 g/mol

IUPAC Name

(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H9BrClNO.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1

InChI Key

LLUYNNOFJULKMY-DDWIOCJRSA-N

Isomeric SMILES

C1=C(C=C(C=C1Cl)Br)[C@@H](CN)O.Cl

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)C(CN)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-bromo-5-chlorobenzaldehyde.

    Reductive Amination: The aldehyde undergoes reductive amination with (S)-2-aminoethanol in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Reactivity of the Amino Group

The primary amine (-NH₂) participates in classic amine reactions:

  • Acylation : Reacts with acyl chlorides or anhydrides to form amides. For example, treatment with acetyl chloride yields N-acetyl derivatives, enhancing metabolic stability.

  • Alkylation : Forms N-alkylated products with alkyl halides or epoxides. This modifies solubility and bioavailability.

  • Schiff Base Formation : Condenses with aldehydes/ketones to generate imines, intermediates in heterocyclic synthesis.

Hydroxyl Group Transformations

The secondary alcohol (-OH) undergoes:

  • Oxidation : Catalytic oxidation converts the alcohol to a ketone, yielding 2-amino-1-(3-bromo-5-chlorophenyl)ethanone derivatives .

  • Esterification : Reacts with acid chlorides or anhydrides (e.g., acetic anhydride) to form esters, altering polarity for formulation purposes.

  • Nucleophilic Substitution : Under Mitsunobu conditions, the hydroxyl group can be replaced by other nucleophiles (e.g., thiols).

Aromatic Halogen Reactivity

The 3-bromo-5-chlorophenyl group enables:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling replaces bromine with amines, forming aryl amines for drug candidates.

  • Suzuki-Miyaura Coupling : Bromine participates in cross-coupling with boronic acids to generate biphenyl derivatives.

  • Electrophilic Substitution : Chlorine directs electrophiles (e.g., nitration) to specific positions on the aromatic ring.

Salt-Specific Reactions

The hydrochloride salt influences reactivity by:

  • Acid-Base Neutralization : Reacts with bases (e.g., NaOH) to regenerate the free amine, altering solubility for purification.

  • Ion Exchange : Substitution of Cl⁻ with other anions (e.g., sulfate) modifies crystallinity and stability.

Comparative Reaction Pathways

The table below contrasts reactivity with structurally similar compounds:

CompoundKey Functional GroupsDominant Reactions
(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride-NH₂·HCl, -OH, Br, ClAcylation, Suzuki coupling, oxidation
2-Amino-1-(3-bromo-5-chlorophenyl)ethanone -NH₂, C=O, Br, ClReductive amination, ketone alkylation
(1R)-enantiomer -NH₂·HCl, -OH, Br, ClStereoselective enzyme inhibition

Scientific Research Applications

Chemistry

In chemistry, (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies.

Biology

In biological research, this compound can be used as a ligand in receptor binding studies due to its ability to interact with various biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicine, (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride has potential applications in the development of pharmaceuticals. Its structural features make it a candidate for drug design and discovery, particularly in the development of compounds with specific receptor affinities.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates. Its unique properties make it suitable for applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. The bromine and chlorine substituents can enhance its binding affinity through halogen bonding.

Comparison with Similar Compounds

Table 1: Key Structural Attributes of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Configuration Functional Groups
Target: (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride C₈H₁₀BrCl₂NO 286.99 3-Br, 5-Cl (1S) Amino alcohol, hydrochloride
(1R)-Enantiomer C₈H₁₀BrCl₂NO 286.99 3-Br, 5-Cl (1R) Amino alcohol, hydrochloride
2-(3-Bromo-5-chlorophenyl)ethan-1-amine hydrochloride C₈H₉BrCl₂N ~270.97* 3-Br, 5-Cl N/A Primary amine, hydrochloride
(1S)-2-amino-1-(2-chlorophenyl)ethanol hydrochloride C₈H₁₁Cl₂NO 220.08 2-Cl (1S) Amino alcohol, hydrochloride
rel-(2R)-2-amino-2-(3-bromo-5-methylphenyl)ethan-1-ol hydrochloride C₉H₁₂BrClNO ~268.56* 3-Br, 5-Me (2R) Amino alcohol, hydrochloride

*Calculated values due to lack of explicit data in evidence.

Key Comparison Points

Stereochemical Effects

The target compound’s (1S)-configuration distinguishes it from its (1R)-enantiomer . Enantiomers often exhibit divergent biological activities due to stereospecific interactions with chiral biological targets (e.g., enzymes, receptors). For example, the (1S)-form may display higher binding affinity in certain pharmacological contexts, though specific data are unavailable in the provided evidence.

Halogen Substituent Positioning

  • Target vs. (1S)-2-amino-1-(2-chlorophenyl)ethanol hydrochloride : The target’s 3-bromo-5-chlorophenyl group introduces steric bulk and electron-withdrawing effects compared to the 2-chlorophenyl substituent in the analog. Bromine’s larger atomic radius and polarizability may enhance lipophilicity (logP) and influence membrane permeability.

Functional Group Variations

  • Target vs. Amino alcohols (target) often exhibit higher aqueous solubility than primary amines due to the hydroxyl group’s polarity.

Substituent Electronic Effects

  • Target vs. rel-(2R)-2-amino-2-(3-bromo-5-methylphenyl)ethan-1-ol hydrochloride : Replacing 5-Cl with 5-Me reduces electron-withdrawing effects, increasing electron density on the aromatic ring. Methyl groups may enhance metabolic stability but reduce electrophilic reactivity compared to chlorine.

Biological Activity

(1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data.

Chemical Structure and Properties

  • IUPAC Name : (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride
  • Molecular Formula : C₈H₉BrClN₂
  • Molecular Weight : 234.52 g/mol
  • CAS Number : 1191908-61-8

1. Antibacterial Activity

Research has demonstrated that (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride exhibits significant antibacterial properties. The compound has been tested against various Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL
Klebsiella pneumoniae40 µg/mL

These results indicate that the compound's antibacterial activity is comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

2. Antifungal Activity

The compound also shows antifungal activity against common fungal pathogens. In vitro studies have reported varying MIC values against different fungal strains.

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans16.69 µM
Fusarium oxysporum56.74 µM

The antifungal efficacy indicates that (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride could be a candidate for further development in antifungal therapies .

3. Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines.

Case Study: MCF-7 Breast Cancer Cells

A study examined the impact of the compound on MCF-7 breast cancer cells, revealing:

  • IC50 Value : 225 µM
  • The compound induced apoptosis, leading to cell cycle arrest in the S phase.

The treated cells exhibited increased lactate dehydrogenase (LDH) activity, indicating cell membrane damage and cytotoxic effects .

The precise mechanism by which (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride exerts its biological effects is still under investigation. However, it is believed to interact with specific cellular pathways involved in bacterial and fungal cell wall synthesis, as well as apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (1S)-2-amino-1-(3-bromo-5-chlorophenyl)ethan-1-ol hydrochloride with high enantiomeric purity?

  • Methodological Answer : Synthesis typically involves asymmetric reduction of a ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata reduction) or enzymatic resolution. Enantiomeric purity can be confirmed via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) or X-ray crystallography to resolve the (1S)-configuration. Cross-validation with polarimetry or NMR using chiral shift reagents is advised .

Q. How can the crystal structure of this compound be determined to confirm its stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using a diffractometer (e.g., Bruker D8 Venture) followed by refinement with SHELXL (part of the SHELX suite) ensures accurate resolution of the chiral center. Hydrogen bonding and halogen interactions (Br/Cl) should be analyzed to validate packing stability .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for structurally similar aryl halides. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Store at -20°C in airtight containers, as recommended for brominated analogs . Spill management requires inert absorbents (e.g., vermiculite) and neutralization with weak bases.

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H/13^13C NMR to confirm substituent positions (e.g., aromatic Br/Cl splitting patterns).
  • MS : High-resolution ESI-MS for molecular ion validation (C8H8BrClNO+C_8H_8BrClNO^+).
  • IR : Peaks at ~3300 cm1^{-1} (amine N-H) and ~1050 cm1^{-1} (C-Br/C-Cl stretching).
    Cross-correlate with computational spectra (DFT) for accuracy .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacokinetic properties (e.g., LogP, pKa)?

  • Methodological Answer : Use quantum mechanical software (Gaussian, ORCA) for DFT calculations of electronic properties. Molecular dynamics (MD) simulations in lipid bilayers estimate LogP. pKa prediction tools (MarvinSketch, ACD/Labs) account for the amine’s basicity and halogen electronegativity. Validate with experimental HPLC retention times .

Q. What strategies resolve contradictions between experimental and computational data (e.g., bond length deviations in X-ray vs. DFT)?

  • Methodological Answer : Re-examine refinement parameters in SHELXL (e.g., thermal displacement factors). For DFT, adjust basis sets (e.g., 6-311+G(d,p)) or solvent models. If discrepancies persist, consider dynamic effects (e.g., temperature-dependent X-ray) or multi-reference methods (CASSCF) for electron correlation .

Q. How do the bromo and chloro substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl and Br groups activate the aryl ring for nucleophilic aromatic substitution (SNAr) but deactivate it for Suzuki-Miyaura couplings. Use Pd-based catalysts with strong bases (Cs2_2CO3_3) and ligands (XPhos) to enhance reactivity. Monitor regioselectivity via LC-MS .

Q. What experimental conditions optimize stability during long-term storage?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Degradation pathways (e.g., hydrolysis of the ethanolamine moiety) are minimized by lyophilization and storage under argon. Avoid UV exposure, as brominated compounds are prone to photolytic cleavage .

Q. How can enantiomeric excess (ee) be quantified without chiral chromatography?

  • Methodological Answer : Use 19^{19}F NMR with a chiral derivatizing agent (e.g., Mosher’s acid chloride) to create diastereomers. Alternatively, circular dichroism (CD) spectroscopy detects Cotton effects at 220–250 nm. Calibrate with SCXRD-validated standards .

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